3-Bromo-2-iodo-5-(trifluoromethyl)thiophene
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Overview
Description
3-Bromo-2-iodo-5-(trifluoromethyl)thiophene is a heterocyclic compound with the molecular formula C5HBrF3IS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of interest due to its unique combination of bromine, iodine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-5-(trifluoromethyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-iodo-5-(trifluoromethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodo-5-(trifluoromethyl)thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .
Scientific Research Applications
3-Bromo-2-iodo-5-(trifluoromethyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-5-(trifluoromethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)thiophene
- 2-Iodo-5-(trifluoromethyl)thiophene
- 3-Fluoro-2-iodo-5-(trifluoromethyl)thiophene
Uniqueness
3-Bromo-2-iodo-5-(trifluoromethyl)thiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to compounds with only one type of halogen. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5HBrF3IS |
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Molecular Weight |
356.93 g/mol |
IUPAC Name |
3-bromo-2-iodo-5-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C5HBrF3IS/c6-2-1-3(5(7,8)9)11-4(2)10/h1H |
InChI Key |
BIVZBBRBNASNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)I)C(F)(F)F |
Origin of Product |
United States |
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